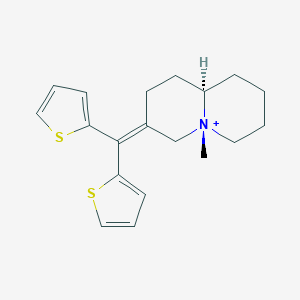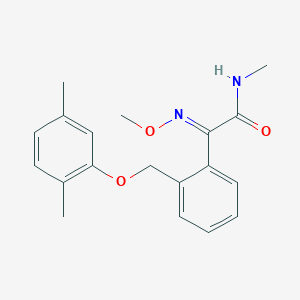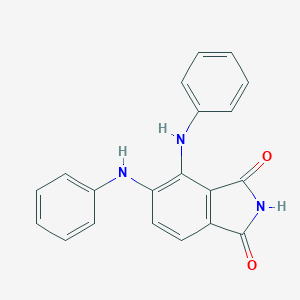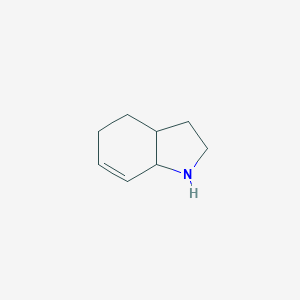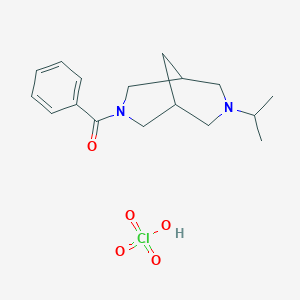
Saz VII 23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saz VII 23 is a synthetic compound that has been widely studied for its potential applications in scientific research. It was first synthesized in the early 2000s and has since been the subject of numerous studies investigating its mechanism of action and potential uses in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of Saz VII 23 is not fully understood, but it is thought to work by binding to specific proteins and modulating their activity. It has been shown to interact with several different proteins involved in cellular signaling pathways, including those involved in the regulation of gene expression and protein synthesis.
Effets Biochimiques Et Physiologiques
Studies have shown that Saz VII 23 can have a variety of biochemical and physiological effects, depending on the specific proteins it interacts with. It has been shown to modulate the activity of several different enzymes involved in cellular metabolism and energy production, as well as affecting the expression of various genes involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Saz VII 23 in lab experiments is its specificity for certain proteins and pathways, which allows researchers to study their functions in a more targeted and precise manner. However, one limitation of using Saz VII 23 is its potential toxicity and off-target effects, which can complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on Saz VII 23. One area of interest is the development of more specific and potent analogs of the compound, which could be used to further elucidate its mechanism of action and potential therapeutic applications. Another area of interest is the use of Saz VII 23 as a tool compound in drug discovery efforts, particularly for the development of new treatments for cancer and other diseases.
In conclusion, Saz VII 23 is a synthetic compound that has shown promise as a tool compound in scientific research. Its mechanism of action and potential applications in biochemistry and physiology are still being explored, and there are several potential future directions for research on this compound.
Méthodes De Synthèse
Saz VII 23 is synthesized using a multi-step process that involves the use of various chemical reagents and catalysts. The exact method of synthesis is complex and beyond the scope of this paper, but it involves the conversion of several precursor compounds into the final product.
Applications De Recherche Scientifique
Saz VII 23 has been used in a variety of scientific research applications, including studies investigating its effects on cellular signaling pathways, gene expression, and protein function. It has also been studied for its potential use as a tool compound in drug discovery and development.
Propriétés
Numéro CAS |
142106-99-8 |
|---|---|
Nom du produit |
Saz VII 23 |
Formule moléculaire |
C17H25ClN2O5 |
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone |
InChI |
InChI=1S/C17H24N2O.ClHO4/c1-13(2)18-9-14-8-15(10-18)12-19(11-14)17(20)16-6-4-3-5-7-16;2-1(3,4)5/h3-7,13-15H,8-12H2,1-2H3;(H,2,3,4,5) |
Clé InChI |
NUYPCKIZNDHNFG-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=CC=C3.OCl(=O)(=O)=O |
SMILES canonique |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=CC=C3.OCl(=O)(=O)=O |
Synonymes |
SAZ VII 23 SAZ VII-23 SAZ-VII-23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



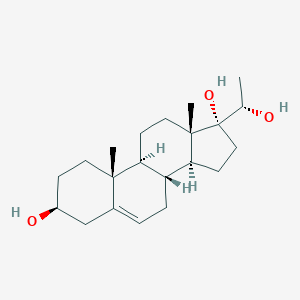

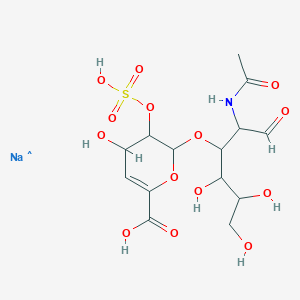
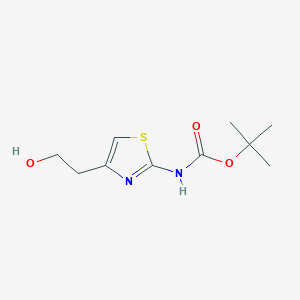
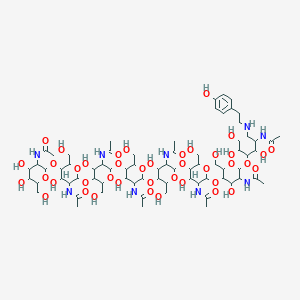
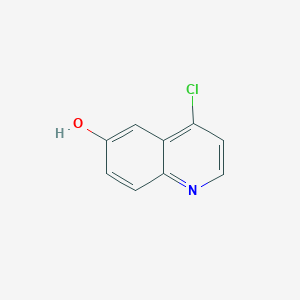
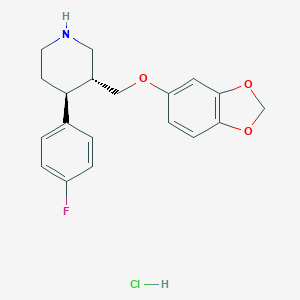
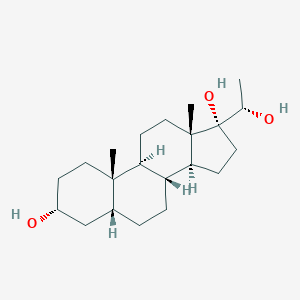
![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)
